![molecular formula C18H21ClN2O B274385 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2004 by researchers at the University of Michigan and has since been studied for its potential use in treating drug addiction and depression.
Mecanismo De Acción
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine acts as a selective antagonist of the kappa opioid receptor, which is a type of opioid receptor found in the brain and spinal cord. This receptor plays a role in regulating pain, mood, and stress responses. By blocking the effects of kappa opioid receptor agonists, this compound may help to reduce negative mood states and prevent drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, a region of the brain involved in reward and motivation. It has also been shown to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine in lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation is that this compound has a relatively low affinity for the kappa opioid receptor, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine. One area of interest is its potential use in treating depression, as it has been shown to have antidepressant-like effects in animal models. Another area of interest is its potential use in treating pain, as the kappa opioid receptor is involved in pain regulation. Additionally, researchers may continue to study the biochemical and physiological effects of this compound to better understand its mechanism of action.
Métodos De Síntesis
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine is synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with furfural to form a substituted benzaldehyde. This compound is then reacted with methylamine to form the corresponding imine, which is reduced with sodium borohydride to form the amine. The amine is then reacted with 3-bromocyclohexene to form the final product.
Aplicaciones Científicas De Investigación
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine has been studied extensively for its potential use in treating drug addiction and depression. It has been shown to block the effects of kappa opioid receptor agonists, which are known to produce dysphoria and aversion. This suggests that this compound may be useful in reducing drug-seeking behavior and preventing relapse in individuals with addiction.
Propiedades
Fórmula molecular |
C18H21ClN2O |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H21ClN2O/c19-15-3-1-14(2-4-15)18-6-5-16(22-18)11-20-17-12-21-9-7-13(17)8-10-21/h1-6,13,17,20H,7-12H2 |
Clave InChI |
CSURTDXXXYAHNH-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



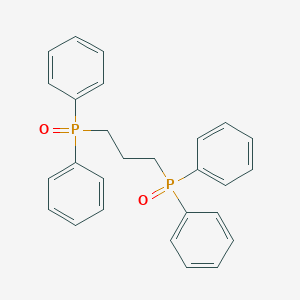
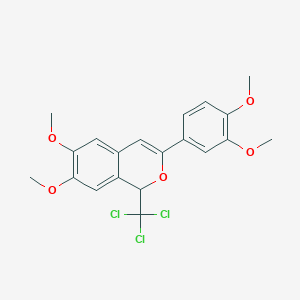
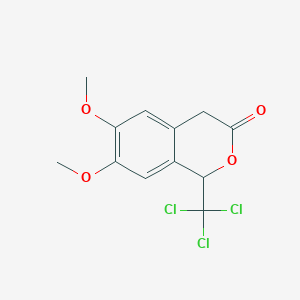
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)
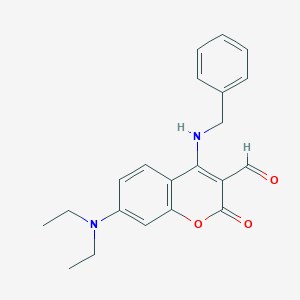
![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)
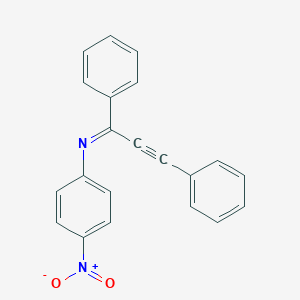

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)